molecular formula C25H19I2N3O2 B11075743 [4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B11075743
M. Wt: 647.2 g/mol
InChI Key: GWYNVHKLSRZFCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyrimidine Ring: The benzimidazole core can be further reacted with a pyrimidine derivative in the presence of a base to form the dihydropyrimido[1,2-a]benzimidazole structure.

    Substitution Reactions:

    Final Coupling: The phenylmethanone group can be introduced through a coupling reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the iodo groups, potentially replacing them with hydrogen or other substituents.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using iodine (I₂) or bromine (Br₂), nitration using nitric acid (HNO₃), and sulfonation using sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s benzimidazole core is known for its interaction with DNA and proteins, making it a candidate for studying cellular processes and developing new drugs.

Medicine

In medicine, derivatives of benzimidazole have shown promise as anticancer agents, antivirals, and antibiotics . This compound could be explored for similar applications, potentially leading to new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone likely involves its interaction with biological macromolecules. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,5-Diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of iodine atoms can enhance its interaction with biological targets, potentially leading to higher efficacy in medicinal applications.

Properties

Molecular Formula

C25H19I2N3O2

Molecular Weight

647.2 g/mol

IUPAC Name

[4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H19I2N3O2/c1-14-21(23(31)15-8-4-3-5-9-15)22(16-12-17(26)24(32-2)18(27)13-16)30-20-11-7-6-10-19(20)29-25(30)28-14/h3-13,22H,1-2H3,(H,28,29)

InChI Key

GWYNVHKLSRZFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)I)OC)I)C(=O)C5=CC=CC=C5

Origin of Product

United States

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